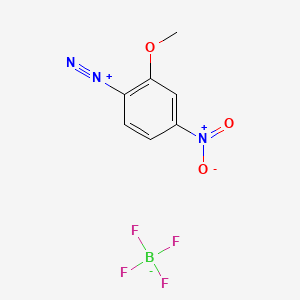

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate

Übersicht

Beschreibung

“2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” is a chemical compound with the molecular formula C7H6BF4N3O3 . It is also known as “Fast Red B” and is often used as a dye .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” consists of a benzene ring substituted with a methoxy group (OCH3) and a nitro group (NO2). The benzene ring is also attached to a diazonium group (N2+), and the compound as a whole is a salt with tetrafluoroborate (BF4-) as the counterion .Chemical Reactions Analysis

Diazonium salts like “2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” are known for their reactivity. They can participate in various types of reactions, including coupling reactions to form azo dyes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.95 g/mol . It has a melting point of 122-124 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate, particularly as p-nitrobenzenediazonium tetrafluoroborate, has been found to be an effective initiator for the cationic polymerization of p-methoxystyrene. This process, which occurs in a nitromethane solution, involves the formation of a Meisenheimer intermediate and subsequent formation of a carbenium ion that initiates polymerization (Hall & Howey, 1984).

Azo Coupling Reactions

This chemical has been used in kinetic studies of azo coupling reactions with naphthols. The reactivity comparison between this diazonium salt and other similar salts emphasizes its stability and potential as an alternative for usual diazonium salts in azo coupling reactions (Boga et al., 2002).

Electrochemical Applications

It is employed in electrochemical grafting onto a glassy carbon electrode. The resultant nitrophenyl modified electrode shows potential in catalytic applications, such as the oxidation of thiocyanate (Matemadombo, Westbroek, & Nyokong, 2007).

Surface Functionalization

This chemical has been used for functionalizing carbon powder surfaces. The electrochemical behavior of the 2-methoxy-4-nitrophenyl functionalized carbon powder has been studied, showing potential applications in various electrochemical processes (Pandurangappa & Ramakrishnappa, 2006).

Scanning Electrochemical Microscopy

It has been used in studies involving scanning electrochemical microscopy (SECM) on substrates like polycrystalline gold and glassy carbon. This research aids in understanding the local properties of these substrates and the adsorption behavior of the diazonium salt (Griveau et al., 2010).

Tautomeric Studies

The azo coupling reaction with various benzene derivatives shows different behaviors with hydroxy- compared to methoxy-substituted compounds. This chemical is pivotal in studying these reactions, providing insights into tautomeric phenomena (Micheletti et al., 2017).

Photovoltaic Applications

In photovoltaic research, it has been used for electrochemical grafting of TiO2-based photo-anodes in dye-sensitized solar cells. This modification enhances the performance by suppressing back-electron-transfer processes (Lund, Nguyen, & Ruhland, 2015).

Arylation Reactions

This chemical plays a role in arylation reactions, particularly in the homogenous solution. Its decomposition in specific solvent systems results in the formation of biphenyl derivatives, contributing to understanding the reaction mechanisms (Gloor, Kaul, & Zollinger, 1972).

Graphene Modification

It has been utilized in modifying the electrical properties of graphene in field-effect transistors, demonstrating the effect of electron-transfer chemical modification on graphene's electrical characteristics (Fan, Nouchi, Yin, & Tanigaki, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3.BF4/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYABOARHFFQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946352 | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate | |

CAS RN |

2357-51-9 | |

| Record name | Fast Res B, tetrafluoroborate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzene-1-diazonium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2822308.png)

![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)